3-Methyl-1H-indole-5-carboxamide
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Overview
Description
3-Methyl-1H-indole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole and has a molecular formula of C10H10N2O.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-indole-5-carboxamide is not fully understood. However, it has been reported to act as an agonist of the adenosine A2A receptor. This receptor is involved in various physiological processes such as neurotransmission, inflammation, and immune response.
Biochemical and Physiological Effects:
Studies have reported that this compound has various biochemical and physiological effects. It has been reported to have anti-inflammatory and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 3-Methyl-1H-indole-5-carboxamide is its potential applications in various fields. It has been reported to have high purity, making it suitable for use in pharmaceuticals. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in some experiments.
Future Directions
There are various future directions for the study of 3-Methyl-1H-indole-5-carboxamide. One of the potential directions is the further investigation of its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications and mechanism of action of this compound.
Synthesis Methods
The synthesis of 3-Methyl-1H-indole-5-carboxamide can be achieved through various methods. One of the commonly used methods is the reaction of 3-methylindole with ethyl chloroformate and then followed by the reaction with ammonia. Another method involves the reaction of 3-methylindole with formic acid and then followed by the reaction with ammonia. Both of these methods have been reported to yield a high purity of this compound.
Scientific Research Applications
3-Methyl-1H-indole-5-carboxamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is its use as an intermediate in the synthesis of various pharmaceuticals. It has been reported to have potential applications in the treatment of cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
3-methyl-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-5-12-9-3-2-7(10(11)13)4-8(6)9/h2-5,12H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKQNBKLURSKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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